1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine

Lipophilicity Drug-likeness Physicochemical property optimization

Programs using 1,2,4-oxadiazole scaffolds face high lipophilicity and hERG liability. This 1,3,4-oxadiazole isomer delivers ~1 log unit lower log D, improved metabolic stability, and a free primary amine for one-step diversification. Key advantages: • XLogP3 = -0.5, TPSA = 74.2 Ų - optimal CNS drug-likeness window • Branched isopropoxymethyl reduces CYP-mediated O-dealkylation vs linear alkoxy analogs • 95% purity; available as free base (oil) or crystalline oxalate salt (CAS 1803590-67-1)

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B13253098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)OCC1=NN=C(O1)C(C)N
InChIInChI=1S/C8H15N3O2/c1-5(2)12-4-7-10-11-8(13-7)6(3)9/h5-6H,4,9H2,1-3H3
InChIKeyXEXQVUYDHSOHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine Sourcing Guide


1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine (CAS 1564761-86-9 free base; CAS 1803590-67-1 oxalate salt) is a disubstituted 1,3,4-oxadiazole featuring an α-methyl ethanamine group at the 2-position and an isopropoxymethyl substituent at the 5-position. Its molecular formula is C₈H₁₅N₃O₂ with a molecular weight of 185.22 g/mol [1]. The compound belongs to the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry that, in systematic matched-pair analyses, consistently demonstrates an order-of-magnitude lower lipophilicity (log D), improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility compared to its 1,2,4-oxadiazole isomers [2]. As a research chemical with a free primary amine handle, it serves as a versatile intermediate for derivatization in drug discovery and agrochemical programs, and is commercially available from multiple suppliers including Enamine (Catalog EN300-218757) at 95% purity.

1,3,4-Oxadiazole scaffoldClass-level lipophilicity, solubility, and stability advantage over 1,2,4 regioisomers
Free primary amineDerivatization-ready handle without deprotection, suited for fragment libraries
Commercial sourcingMulti-supplier availability at 95% purity (oxalate salt option)

Why Generic Substitution of This 1,3,4-Oxadiazole Is Unsound


Substituting 1-{5-[(propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine with a generic 1,3,4-oxadiazole analog without rigorous bioisosteric justification introduces substantial risk because subtle structural modifications—such as the identity of the alkoxy substituent at the 5-position, the regiochemistry of the oxadiazole ring, or the salt form employed—produce large, quantifiable shifts in lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity [1]. A systematic matched-pair analysis of the AstraZeneca compound collection established that the 1,3,4-oxadiazole isomer consistently exhibits an order-of-magnitude lower log D than the corresponding 1,2,4-oxadiazole, with concomitant advantages in metabolic stability, hERG liability, and aqueous solubility [2]. Even among 1,3,4-oxadiazole congeners differing only in the 5-alkoxymethyl substituent (e.g., isopropoxy vs. ethoxy vs. unsubstituted methyl), predicted XLogP3 values can vary by over 0.5 log units—sufficient to shift a compound across critical drug-likeness thresholds—while rotatable bond count and TPSA differences directly impact predicted oral bioavailability [1][3]. The evidence presented below demonstrates that this specific compound occupies a physicochemical space that is measurably distinct from its closest analogs, making blind interchange with other oxadiazole building blocks a source of irreproducible SAR.

5-Alkoxy shiftIsopropoxy to ethoxy/methyl substitution may shift log D by >0.5 units, crossing drug-likeness thresholds
Regioisomer mismatch1,2,4-Oxadiazole analogs introduce ~1 log unit higher lipophilicity and different hERG/ADME profile
Salt form / handlingFree base vs oxalate salt may alter crystallinity, hygroscopicity, and formulation behavior

Quantitative Differentiation Evidence vs. Closest Comparators


Lipophilicity: Isopropoxy vs. Ethoxy/Methyl 5-Substituted Analogs

The target compound (isopropoxymethyl substituent at the 5-position) exhibits a computed XLogP3 of -0.5 [1]. This represents a measured increase in lipophilicity compared to the 5-ethoxymethyl analog (XLogP3 approximately -0.8 to -0.9 by structural interpolation) and the 5-methyl analog (XLogP3 = -1.0, CID 14442192) [2], positioning the target compound closer to the optimal CNS drug-likeness window (XLogP3 0–3) while retaining the favorable aqueous solubility characteristic of the 1,3,4-oxadiazole isomer class [3].

Lipophilicity shift
Data to verify
ΔXLogP3 +0.5 vs 5-methyl analog
Supports CNS property space selection
Computed; experimental log D not reported
Lipophilicity Drug-likeness Physicochemical property optimization

Topological Polar Surface Area: Target vs. Simpler 1,3,4-Oxadiazole Analogs

The target compound exhibits a topological polar surface area (TPSA) of 74.2 Ų [1], compared to 64.9 Ų for both the 5-methyl-1,3,4-oxadiazole-2-methanamine and the unsubstituted 1,3,4-oxadiazole-2-methanamine [2]. This TPSA value remains well within the Veber oral bioavailability threshold (<140 Ų) while providing a differentiated hydrogen-bonding profile attributable to the isopropoxymethyl ether oxygen acting as an additional hydrogen-bond acceptor. The ΔTPSA of +9.3 Ų relative to simpler 5-substituted analogs moderately enhances aqueous solubility without compromising passive membrane permeability [3].

Topological PSA
Data to verify
74.2 Ų
Within Veber oral bioavailability threshold
Computed; ΔTPSA +9.3 Ų vs methyl analog
Oral bioavailability prediction TPSA Veber's Rule compliance

Rotatable Bond Count: Target vs. Cyclopropyl and Methyl Analogs

The target compound possesses 4 rotatable bonds (excluding the chiral center at the α-carbon of the ethanamine group) as computed by the Cactvs algorithm [1]. This rotatable bond count is substantially higher than the 5-methyl analog (1 rotatable bond, CID 14442192) [2] and the 5-cyclopropyl-α-methyl analog (2 rotatable bonds; C₇H₁₁N₃O, MW 153.19) . The increased conformational flexibility arises from the isopropoxymethyl ether side chain, which introduces additional degrees of torsional freedom. The target compound's balance of 4 rotatable bonds places it below the commonly cited oral bioavailability threshold of ≤10 rotatable bonds [3], while the branched isopropoxy group provides steric constraints not present in linear alkoxy chains, potentially reducing the entropic penalty of binding relative to fully flexible linear ethers.

Rotatable bonds
Data to verify
4 bonds
Intermediate conformational flexibility
Below oral bioavailability ceiling; computed
Conformational entropy Ligand efficiency Molecular flexibility

1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Matched-Pair Analysis

A comprehensive matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers within the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer (the regiochemistry of the target compound) exhibits an order-of-magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched partner in virtually all cases examined [1]. This systematic study further revealed that the 1,3,4-oxadiazole isomers display significant advantages in metabolic stability, reduced hERG channel inhibition, and improved aqueous solubility relative to their 1,2,4 counterparts [1]. The 1,2,4-oxadiazole-3-ethanamine analog with an ethoxymethyl substituent at the 5-position (CAS 1332529-22-2) exemplifies the alternative regioisomer—this compound shares the same C₈H₁₅N₃O₂ molecular formula as the target but with fundamentally different electronic distribution and ADME properties [2].

Regioisomer profile
Class-level
~1 log unit lower log D for 1,3,4-oxadiazole
Class-level developability advantage
Matched-pair analysis; compound-specific data not provided
Regioisomer selection Metabolic stability hERG liability Aqueous solubility

Hydrogen-Bond Acceptor Capacity: Target vs. 5-Methyl Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to 4 HBA sites for the 5-methyl-1,3,4-oxadiazole-2-methanamine analog (CID 14442192) [1][2]. The additional HBA arises from the isopropoxymethyl ether oxygen, which is absent in the simpler 5-methyl analog. Both compounds share 1 hydrogen-bond donor (HBD) from the primary amine, yielding a total HBD+HBA count of 6 for the target versus 5 for the comparator. This incremental hydrogen-bonding capacity, while modest in magnitude, can be critical for establishing key polar interactions with target protein residues (e.g., serine, threonine, or backbone amide NH groups) in binding pockets where the simpler analog would lack the requisite donor/acceptor geometry [3].

H-bond acceptors
Data to verify
5 HBA
Additional pharmacophoric feature
ΔHBA +1 vs 5-methyl analog; computed
Hydrogen-bond acceptor count Target engagement Pharmacophore diversity

Metabolic Stability: Isopropoxy vs. Linear Ethoxy Analogs

The isopropoxymethyl substituent at the 5-position of the target compound introduces a branched, sterically hindered ether that is structurally distinct from the linear ethoxymethyl group found in close 1,3,4-oxadiazole analogs (e.g., 1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine, predicted XLogP3 ≈ -0.8 to -0.9) [1]. Secondary alkyl ethers (isopropoxy) are established to undergo cytochrome P450-mediated O-dealkylation at significantly slower rates than primary alkyl ethers (ethoxy) due to steric hindrance at the α-carbon [2]. While direct head-to-head metabolic stability data for this specific compound are not identified in the public literature, the class-level principle is well-established: replacing a primary ethoxy group with a secondary isopropoxy group reduces the intrinsic clearance attributable to O-dealkylation, a major metabolic soft spot for alkoxy-substituted heterocycles.

Metabolic stability
Class-level
Isopropoxy: reduced O-dealkylation rate
Supports metabolic-softspot screening
Compound-specific microsomal data not available; class-level principle
Metabolic stability O-dealkylation resistance Steric shielding

Optimal Research and Industrial Application Scenarios


Fragment-Based Drug Discovery for CNS Targets

The target compound's XLogP3 of -0.5 and TPSA of 74.2 Ų position it near the optimal CNS drug-likeness window while maintaining favorable aqueous solubility—a direct consequence of the 1,3,4-oxadiazole scaffold's class-level advantage of approximately 1 log unit lower lipophilicity compared to matched 1,2,4-oxadiazole isomers [1][2]. Fragment library designers can leverage this compound as a core scaffold that requires less lipophilicity adjustment than 5-methyl (XLogP3 = -1.0) or 5-cyclopropyl analogs (predicted LogP ≈ -0.76) to reach CNS-optimal property space [3]. The free primary amine enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation without deprotection steps, reducing synthetic cycle time by 1–2 steps compared to Boc-protected amine building blocks.

Metabolic-Stability-Focused Lead Optimization

For medicinal chemistry programs where oxidative O-dealkylation has been identified as a primary metabolic clearance pathway, the branched isopropoxymethyl substituent of the target compound provides a sterically shielded ether motif that is class-level-predicted to exhibit reduced CYP-mediated O-dealkylation compared to linear ethoxymethyl or methoxymethyl analogs [1]. This structural feature allows medicinal chemists to probe the metabolic stability SAR without immediately resorting to halogenation or complete replacement of the alkoxy substituent. The 4 rotatable bonds of the isopropoxymethyl chain further offer a conformational flexibility profile intermediate between rigid 5-cyclopropyl (2 rotatable bonds) and fully flexible linear alkoxy derivatives [2], enabling systematic exploration of the flexibility–stability trade-off.

Scaffold-Hopping from 1,2,4- to 1,3,4-Oxadiazole

Programs currently using 1,2,4-oxadiazole scaffolds (such as the ethoxymethyl-N-methyl-1,2,4-oxadiazole-3-ethanamine analog, CAS 1332529-22-2) can systematically replace the core with the target 1,3,4-oxadiazole compound to achieve the class-level developability benefits documented by the AstraZeneca matched-pair study: approximately 1 log unit lower log D, improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility [1][2]. This scaffold hop preserves the α-methyl ethanamine side chain and alkoxymethyl substitution pattern while switching the oxadiazole regiochemistry, enabling a controlled comparison where the primary variable is the heterocycle core electronics and geometry.

Agrochemical Intermediate for Foliar Uptake

The target compound's balanced lipophilicity (XLogP3 = -0.5) and moderate TPSA (74.2 Ų), combined with its 5 hydrogen-bond acceptor sites, provide a physicochemical profile suitable for agrochemical lead generation where foliar uptake requires both sufficient lipophilicity for cuticular penetration and adequate aqueous solubility for phloem mobility [1][2]. The isopropoxymethyl ether, being more hydrolytically stable than corresponding esters and less susceptible to photodegradation than thioethers, offers a robust linker motif for agrochemical applications. The oxalate salt form (CAS 1803590-67-1) provides a crystalline, non-hygroscopic solid with defined stoichiometry (C₁₀H₁₇N₃O₆, MW 275.26), facilitating accurate formulation and storage stability compared to the free base oil or hydrochloride salts of structurally related analogs [3].

Application
Selection Property
Validation Focus
CNS fragment-based discovery
CNS physicochemical profile
XLogP3/TPSA window positioning
Metabolic stability lead optimization
Branched alkoxy motif
CYP-mediated O-dealkylation screening
Oxadiazole scaffold hopping
1,3,4-Oxadiazole regioisomer
Class-level developability attributes
Agrochemical lead generation
Balanced cuticular/water solubility
Foliar uptake and storage stability
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